molecular formula C4H13NO7P2 B3320916 (1-Hydroxy-3-(methylamino)propane-1,1-diyl)diphosphonic acid CAS No. 128202-57-3

(1-Hydroxy-3-(methylamino)propane-1,1-diyl)diphosphonic acid

Cat. No. B3320916
CAS RN: 128202-57-3
M. Wt: 249.1 g/mol
InChI Key: APAXCKPITWPINA-UHFFFAOYSA-N
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Description

“(1-Hydroxy-3-(methylamino)propane-1,1-diyl)diphosphonic acid” is a chemical compound with the molecular formula C4H13NO7P2 and a molecular weight of 249.096 . It is also known as P,P’- [1-Hydroxy-3- (methylamino)propylidene]bis-phosphonic Acid .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and phosphorus (P) atoms. The exact arrangement of these atoms in the molecule is not provided in the search results .

Scientific Research Applications

Agricultural Efficiency and Metal Complex Solubility

Research has indicated the potential of biometal complexes with diphosphonic acid derivatives for agricultural applications. Semenov et al. (2015) highlighted that the solubility of Fe(III) and Mn(II) complexes with diphosphonic acids can be significantly enhanced by converting them into corresponding salts through interactions with aminoethanol and other similar compounds. This improved solubility suggests potential agricultural efficiency as microfertilizers for iron and manganese derivatives, as well as for zinc and copper complexes (Semenov et al., 2015).

Bone Imaging Applications

Another application of diphosphonic acid derivatives is in the field of bone imaging. Qiu et al. (2012) designed and synthesized 99mTc-labeled diphosphonates for bone imaging, demonstrating their in vitro and in vivo biological properties. These radiotracers showed significant retention in bones and rapid clearance from blood, indicating their potential as effective bone imaging agents (Qiu et al., 2012).

Structural Chemistry

Diphosphonic acid derivatives also play a crucial role in structural chemistry. For example, Lecouvey et al. (2002) crystallized two [hydroxy(aryl)methylene]diphosphonic acids as dimers, suggesting their potential application in developing drugs for bone pathology treatments (Lecouvey et al., 2002).

Dental Applications

Significant research has been conducted on the application of diphosphonic acid derivatives in dental adhesives. Catel et al. (2008) prepared novel monomers with hydrolytically stable phosphonic acids for use in dental adhesives, demonstrating their potential in creating strong bonds between tooth substances and dental composites (Catel et al., 2008).

properties

IUPAC Name

[1-hydroxy-3-(methylamino)-1-phosphonopropyl]phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13NO7P2/c1-5-3-2-4(6,13(7,8)9)14(10,11)12/h5-6H,2-3H2,1H3,(H2,7,8,9)(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAXCKPITWPINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(O)(P(=O)(O)O)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13NO7P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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